5,7-Dimethoxyindan-1-one
Overview
Description
5,7-Dimethoxyindan-1-one is an organic compound with the molecular formula C11H12O3 It is a derivative of indanone, characterized by the presence of two methoxy groups at the 5 and 7 positions on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxyindan-1-one can be achieved through several methods. One common approach involves the bromination of 5,6-dimethoxyindan-1-one using bromine in acetic acid at room temperature, yielding the corresponding 2,4-dibromo compound in high yield . Another method includes the photochemical synthesis of substituted indan-1-ones, where 5,6-dimethoxyindan-1-one is produced via irradiation of 4,5-dimethoxy-2-methylphenacyl chloride in non-nucleophilic solvents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient brominating agents and optimized reaction conditions is crucial for the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxyindan-1-one undergoes various chemical reactions, including:
Bromination: The compound can be brominated to form 2,4-dibromo-5,7-dimethoxyindan-1-one.
Photochemical Reactions: It can be synthesized through photochemical reactions involving the irradiation of precursor compounds.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid at room temperature.
Photochemical Reactions: Irradiation in non-nucleophilic solvents.
Major Products:
Bromination: 2,4-dibromo-5,7-dimethoxyindan-1-one.
Photochemical Reactions: 5,6-dimethoxyindan-1-one.
Scientific Research Applications
5,7-Dimethoxyindan-1-one has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of donepezil, a drug used to treat Alzheimer’s disease.
Organic Synthesis: The compound is used in the synthesis of various bioactive molecules and heterocyclic compounds.
Antiviral Agents: Derivatives of this compound have shown potential as antiviral agents against a range of viruses.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxyindan-1-one and its derivatives involves interactions with specific molecular targets. For instance, in the case of donepezil synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug, which inhibits acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain .
Comparison with Similar Compounds
- 5,6-Dimethoxyindan-1-one
- 5,6-Dihydroxyindan-1-one
- 5,6-Difluoroindan-1-one
Comparison: 5,7-Dimethoxyindan-1-one is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
5,7-dimethoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-8-5-7-3-4-9(12)11(7)10(6-8)14-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTCXTRHEQUDGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC2)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402492 | |
Record name | 5,7-Dimethoxy-indan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880-87-5 | |
Record name | 5,7-Dimethoxy-indan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-DIMETHOXYINDAN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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